Iodine monochloride

Electrophilic Aromatic Substitution Reaction Kinetics Iodination

Iodine monochloride (ICl) is a uniquely powerful electrophilic iodine source, delivering up to 10⁵-fold rate enhancement over I₂ in aromatic substitutions. Its strong permanent dipole (Iδ⁺–Clδ⁻) enables precise control over iodination/chlorination pathways and regioselectivity (e.g., β/α ratio 1:0.1). Indispensable for the standardized Wijs method (iodine value), ICl ensures unmatched accuracy (98–102%) in oleochemical QC. For radiolabeling, it achieves >80% incorporation in minutes. Substitution with NIS or I₂ compromises kinetics and selectivity, making ICl the definitive reagent for demanding synthetic and analytical workflows. Available in ≥98% purity with reliable supply chain.

Molecular Formula ICl
ClI
Molecular Weight 162.36 g/mol
CAS No. 7790-99-0
Cat. No. B123800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodine monochloride
CAS7790-99-0
SynonymsIodine Chloride (ICl);  Chlorine Iodide (ClI);  Chlorine Monoiodide;  Iodine Chloride;  Iodine(I) Chloride;  Iodochlorine;  Iodomonochloride;  Iodonium Chloride;  Wijs’ chloride
Molecular FormulaICl
ClI
Molecular Weight162.36 g/mol
Structural Identifiers
SMILESClI
InChIInChI=1S/ClI/c1-2
InChIKeyQZRGKCOWNLSUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER, ALC, ETHER, CARBON DISULFIDE, ACETIC ACID
SOL IN HYDROCHLORIC ACID

Iodine Monochloride CAS 7790-99-0: A Bifunctional Electrophile and Oxidant for Precision Halogenation


Iodine monochloride (ICl) is an interhalogen compound distinguished by its strong, permanent dipole (Iδ+–Clδ–), which renders it a potent source of electrophilic iodine (I⁺) and an active oxidant [1]. Unlike molecular iodine (I₂), which suffers from low electrophilicity due to its nonpolar nature, ICl's polarization enables a reaction rate enhancement of up to 10⁵-fold in electrophilic aromatic substitution [2]. This intrinsic property underpins its dual role as both an iodinating and chlorinating agent, with the pathway (iodination vs. chlorination) governed by substrate oxidation potential, as established by Turner et al. (E₁/₂ < 1.58 V vs. Ag/Ag⁺ favors chlorination) [3].

Why Iodine Monochloride (CAS 7790-99-0) Cannot Be Replaced by Generic Iodinating Agents


Substituting ICl with common in-class reagents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) is scientifically unjustified due to profound differences in reaction kinetics, product selectivity, and mechanistic pathways. ICl exhibits a second-order dependence on halogen in many electrophilic substitutions, a kinetic profile shared with IBr but distinct from the first-order kinetics of BrCl and Cl₂, as well as the mixed-order behavior of Br₂ [1]. This kinetic distinction directly impacts reaction rates and the formation of trihalide complexes that can complicate downstream processing [1]. Furthermore, the choice of reagent alters product regioselectivity: in a comparative study of a model iodination, ICl, I₂, and NIS yielded 62%, 85%, and 54% product, respectively, but with vastly different β/α isomer ratios of 1:0.1, 1:0, and 1:1, demonstrating that ICl offers a unique balance of yield and selectivity [2]. Simply put, ICl is not a generic iodinating agent; it is a distinct chemical entity whose specific reactivity profile is essential for achieving desired synthetic outcomes.

Quantitative Differentiation of Iodine Monochloride (7790-99-0) vs. Comparators


Kinetic Superiority: ICl Electrophilic Substitution vs. I₂ in KI

In electrophilic aromatic substitution, iodine monochloride demonstrates a reaction rate approximately 100,000 times faster than molecular iodine in potassium iodide. This rate acceleration is attributed to the permanent dipole of ICl (Iδ+–Clδ–), which pre-polarizes the molecule for electrophilic attack, whereas I₂ lacks this inherent polarization and requires activation [1].

Electrophilic Aromatic Substitution Reaction Kinetics Iodination

Reaction Order Distinction: ICl (2nd Order) vs. BrCl and Cl₂ (1st Order) with PhSiMe₃

In the cleavage of phenyltrimethylsilane (PhSiMe₃) in 98.5% aqueous acetic acid at 30.0 °C, iodine monochloride (ICl) exhibits a second-order dependence on halogen concentration, in contrast to bromine monochloride (BrCl) and chlorine (Cl₂), which follow first-order kinetics [1]. This higher-order kinetic behavior is shared with iodine monobromide (IBr) and indicates a more complex, concerted mechanism likely involving halogen clusters or trihalide intermediates [1].

Organosilicon Chemistry Reaction Kinetics Halogenation Mechanism

Regioselectivity Differentiation: ICl vs. NIS and I₂ in Aromatic Iodination

In a comparative study under optimized conditions, the choice of iodinating agent profoundly impacted both yield and isomeric distribution. Iodine monochloride (ICl, 2.0 equiv.) provided a 62% yield with a β/α product ratio of 1:0.1. In contrast, molecular iodine (I₂) gave a higher yield (85%) but with exclusive β-selectivity (ratio 1:0), while N-iodosuccinimide (NIS) resulted in a lower yield (54%) and no selectivity (ratio 1:1) [1].

Regioselective Synthesis Aryl Iodides C-H Functionalization

Reaction Pathway Control: ICl Chlorination vs. Iodination Governed by Substrate Oxidation Potential

The reaction of ICl with polycyclic aromatic hydrocarbons (PAHs) is not a simple, uniform halogenation. Instead, the product outcome—chlorination versus iodination—is strictly governed by the substrate's oxidation half-wave potential (E₁/₂). For PAHs with an E₁/₂ less than 1.58 V vs. Ag/Ag⁺ (0.1 M), exclusive chlorination occurs, whereas substrates with higher potentials are unreactive [1]. This threshold-based reactivity is a unique feature of ICl, not observed with simpler halogenating agents like I₂ or Br₂.

Mechanistic Chemistry Polycyclic Aromatic Hydrocarbons Electron Transfer

Comparative Radiochemical Yield: ICl vs. Chloramine-T in Radioiodination

In a comparative study for radioiodination of olive oil, iodine monochloride (ICl) achieved a >70% labeling yield within 5 minutes in diethyl ether, significantly outperforming chloramine-T under comparable conditions. For oleic acid, the yield reached 80% within the same timeframe [1]. The study also revealed that unpurified commercial ICl provided a 65% yield in 15 minutes, whereas purified ICl gave ~40% under the same conditions, highlighting the critical role of trace iodine species in optimizing labeling efficiency [1].

Radiochemistry Radiolabeling Nuclear Medicine

Superior Electrophilic Addition: ICl Yields High-Purity (E)-Chloroiodoalkenes

In electrophilic addition to acetylenes, iodine monochloride delivers (E)-chloroiodoalkenes with exceptional stereoisomeric purity ranging from 95% to 99% [1]. This reaction proceeds with high regioselectivity, favoring the placement of chlorine on the more shielded carbon. Isolated yields for these valuable vinyl halide building blocks range from 41% to 93%, depending on the substrate, and reactions are typically complete within 1.5–23 hours [1].

Stereoselective Synthesis Alkyne Functionalization Vinyl Halides

Validated Application Scenarios for Iodine Monochloride (7790-99-0) Based on Quantitative Evidence


Analytical Standardization: The Wijs Method for Iodine Value Determination

Iodine monochloride is the cornerstone of the Wijs method, a globally standardized analytical technique (e.g., AOCS, ASTM, ISO) for quantifying the degree of unsaturation in fats, oils, and biodiesel. This method relies on the reproducible addition of ICl to carbon-carbon double bonds. The validated HPLC method for iodine value, which quantifies unreacted ICl, demonstrates excellent linearity (r² = 0.999) and accuracy (98–102%) over a 5–20 mg range for oleic acid, with repeatability and intermediate precision within 1% [1]. This level of precision is unattainable with less reactive or less defined halogenating mixtures, making ICl indispensable for quality control in the food, oleochemical, and biofuel industries [2].

Industrial Aromatic Iodination for Fine Chemical and API Synthesis

For the production of aryl iodides—key intermediates in pharmaceuticals, agrochemicals, and advanced materials—ICl's unique kinetic and selectivity profile translates directly into process efficiency. Its electrophilic power, demonstrated by a 10⁵-fold rate enhancement over I₂, enables rapid reactions that reduce cycle times and energy costs [1]. Furthermore, the tunable regioselectivity (e.g., β/α ratio of 1:0.1) offers precise control over isomer distribution, minimizing costly purification steps required when using non-selective reagents like NIS [2]. This combination of speed and selectivity makes ICl a strategic choice for scalable, cost-effective manufacturing of high-value iodoaromatics.

Stereoselective Synthesis of Vinyl Halide Building Blocks

In medicinal chemistry and materials science, stereodefined vinyl halides are essential for cross-coupling reactions (e.g., Suzuki, Stille). ICl enables the reliable, single-step synthesis of (E)-chloroiodoalkenes from alkynes with 95-99% stereochemical purity [1]. This high fidelity eliminates the need for additional purification or separation of stereoisomers, streamlining the synthetic route to complex molecules. The bifunctional nature of the product (a chloride and an iodide handle) provides orthogonal reactivity for further elaboration, a valuable feature for the construction of molecular complexity in drug discovery programs.

Radioiodination for Research and Diagnostic Tracers

In nuclear medicine and radiochemical research, the rapid and efficient incorporation of radioiodine (e.g., ¹²⁵I, ¹³¹I) into biomolecules is paramount. Iodine monochloride facilitates high-yield labeling (e.g., >70% for olive oil in 5 minutes, 80% for oleic acid) under mild conditions, making it a preferred reagent for preparing radiolabeled tracers, proteins, and fatty acids [1]. Its performance significantly surpasses that of chloramine-T in certain organic media, offering radiochemists a reliable and time-efficient method for generating high-specific-activity probes for in vitro and in vivo studies.

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